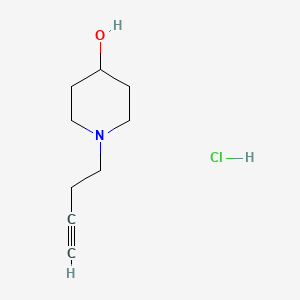
4-(4-Chloro-3-fluorophenyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-3-fluorophenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H8ClFO and its molecular weight is 234.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Fluorinated Microporous Polyaminals
Guiyang Li, Biao Zhang, and Zhonggang Wang (2016) explored the use of various benzaldehyde compounds, including 4-fluorobenzaldehyde, in the synthesis of microporous polyaminal networks. These networks exhibited increased surface areas and high CO2 adsorption, indicating potential applications in gas storage and separation technologies (Li, Zhang, & Wang, 2016).
2. Ortho C-H Hydroxylation and Methylation of Benzaldehydes
Research by Xiao-Yang Chen, Seyma Ozturk, and E. J. Sorensen (2017, 2018) demonstrated the use of benzaldehydes in Pd-catalyzed ortho C-H hydroxylation and methylation. These processes have implications in organic synthesis, particularly in the modification of aromatic compounds (Chen, Ozturk, & Sorensen, 2017), (Chen & Sorensen, 2018).
3. Synthesis of Chalcone Derivatives
Vinutha V. Salian et al. (2018) synthesized chalcone derivatives using 4-fluorobenzaldehyde. The study provided insights into the molecular structures and interactions of these compounds, suggesting applications in material science and pharmaceuticals (Salian et al., 2018).
4. Phosphorescence Emissions of Aromatic Carbonyl Compounds
T. Itoh, H. Baba, and T. Takemura (1978) investigated the phosphorescence emissions of various benzaldehydes, including p-fluorobenzaldehyde. This research contributes to understanding the luminescent properties of aromatic carbonyl compounds, with potential applications in spectroscopy and material science (Itoh, Baba, & Takemura, 1978).
5. Synthesis of Aryl- and Alkylanilines by Photoheterolysis
M. Fagnoni, Andy Mella, and A. Albini (1999) utilized haloanilines, including 4-fluoroaniline, in photoheterolysis reactions to synthesize aryl- and alkylanilines. This technique has potential applications in organic synthesis and the development of novel organic compounds (Fagnoni, Mella, & Albini, 1999).
Eigenschaften
IUPAC Name |
4-(4-chloro-3-fluorophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKIDYYYCVXONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2764209.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764212.png)

amine](/img/structure/B2764214.png)
![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/no-structure.png)


![2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2764223.png)


![2-((5-chlorothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2764226.png)

![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)

